molecular formula C20H14ClN3O3S B2689699 (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 941916-79-6

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2689699
CAS RN: 941916-79-6
M. Wt: 411.86
InChI Key: UTUOCHSVZBTOPT-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H14ClN3O3S and its molecular weight is 411.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Anticonvulsant Activity

A study on the synthesis and anticonvulsant evaluation of indoline derivatives, including compounds structurally related to (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide, demonstrated significant anticonvulsant activity. These compounds, specifically N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, showed effectiveness against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice, highlighting their potential as anticonvulsant agents. In silico studies further established their interactions with Na+ channels and GABAA receptors, suggesting a mechanism of action and underlining their drug likeness properties (Nath et al., 2021).

Anti-inflammatory Applications

The synthesis and in-vitro, in-vivo evaluation of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives have been explored for their anti-inflammatory properties. These novel compounds exhibited promising anti-inflammatory activity in both in vitro and in vivo models, suggesting potential applications in treating inflammatory conditions. Molecular docking studies were conducted to assess binding affinities towards the human serum albumin (HSA), indicating their therapeutic potential and bioavailability (Nikalje, Hirani, & Nawle, 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on bioactive benzothiazolinone acetamide analogs, including derivatives related to the chemical , focused on their photovoltaic efficiency and ligand-protein interactions. These compounds showed good light-harvesting efficiency (LHE) and free energy of electron injection, making them suitable as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) revealed that these compounds could have therapeutic applications, with one compound, in particular, showing the best binding affinity, suggesting potential use in drug development (Mary et al., 2020).

Anticancer Activity

The synthesis and biological assessment of indole derivatives containing a penta-heterocycles scaffold, structurally similar to (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide, revealed novel anticancer agents. These compounds exhibited potent antiproliferative activity against A549 and K562 cells, with one derivative showing IC50 values of 12.0 nM and 10 nM, respectively. The mechanism investigation suggested apoptosis induction and cell cycle arrest in G2/M phase, mediated through the EGFR and p53-MDM2 pathways (Zhang et al., 2023).

properties

IUPAC Name

N-(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3S/c1-2-9-23-15-8-7-12(21)10-16(15)28-20(23)22-17(25)11-24-18(26)13-5-3-4-6-14(13)19(24)27/h2-8,10H,1,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUOCHSVZBTOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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